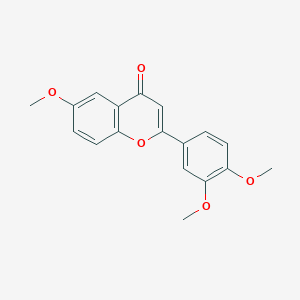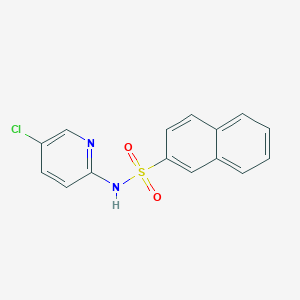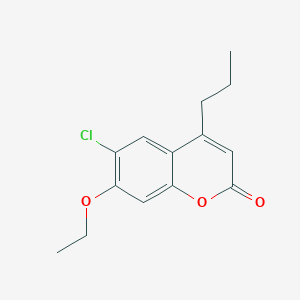
2-(3,4-dimethoxyphenyl)-6-methoxy-4H-chromen-4-one
説明
Synthesis Analysis
The synthesis of chromen-4-one derivatives often involves Friedel-Crafts acylation, domino reactions, or Wittig reactions. For example, a highly regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives has been achieved from internal alkynes and 2-methoxybenzoyl chlorides via a domino Friedel-Crafts acylation sequence, showcasing the versatility of reactions leading to chromen-4-one derivatives with high yields (Bam & Chalifoux, 2018).
Molecular Structure Analysis
The molecular conformation and structural details of chromen-4-one derivatives have been extensively studied through single X-ray crystallographic analysis. These studies reveal the specific orientations and conformations responsible for their biological activities, such as COX-2 selectivity, highlighting the importance of molecular structure in determining the compound's function (Rullah et al., 2015).
Chemical Reactions and Properties
Chromen-4-one compounds undergo a variety of chemical reactions, including photo-reorganization and electrophilic aromatic substitution, leading to a range of derivatives with diverse properties. The photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, for example, illustrates the compound's reactivity under UV-light, forming angular pentacyclics and rearranged chromen-ones (Dalai et al., 2017).
Physical Properties Analysis
The crystal structure analysis of chromen-4-one derivatives provides insights into their physical properties, such as crystallization patterns, molecular packing, and hydrogen bonding interactions. These characteristics are crucial for understanding the compound's stability, solubility, and potential applications in material science (Yoo et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-(3,4-dimethoxyphenyl)-6-methoxy-4H-chromen-4-one, such as its reactivity, functional group transformations, and interaction with other molecules, have been the subject of various studies. These investigations are aimed at understanding how modifications in the chromen-4-one scaffold affect its chemical behavior and potential as a precursor for more complex molecules (Mandala et al., 2013).
科学的研究の応用
Molecular Characterization and Biological Activity
2-(3,4-dimethoxyphenyl)-6-methoxy-4H-chromen-4-one has been studied for its potential as a selective COX-2 inhibitor. This compound was characterized using X-ray crystallographic analysis and in silico study, providing insights into its molecular conformation and binding interactions responsible for COX-2 selectivity (Rullah et al., 2015).
Nobiletin - A Citrus Flavonoid
Another relevant compound is Nobiletin, with a systematic name similar to this compound. Nobiletin has been reported to show a wide range of physiological properties, including anti-inflammatory, anticancer, and antidementia activities. The crystal structure of Nobiletin reveals insights into its conformational chiral nature (Noguchi et al., 2016).
Phototransformation and Synthesis
The compound has been involved in studies of phototransformation, demonstrating the production of complex molecular structures under specific conditions, such as UV light exposure. This research contributes to understanding the behavior of such compounds under photolytic conditions (Khanna et al., 2015).
Complexation Study of Chromenone Crown Ethers
Research has also been conducted on the synthesis and complexation of chromenone crown ethers derived from 3-methoxyphenyl chromenone. These studies involve detailed characterization using techniques like NMR and mass spectrometry, highlighting their potential applications in chemical and material sciences (Gündüz et al., 2006).
Structural Analysis
Extensive structural analysis, including crystallography, has been conducted on similar compounds. These studies provide deep insights into the molecular geometry and interactions of these compounds, essential for understanding their properties and potential applications (Yoo et al., 2014).
Metabolic Pathway Study
HM-30181, a P-glycoprotein inhibitor with a structure resembling this compound, has been studied for its metabolic pathways in rats. Such research is crucial for understanding the pharmacokinetics and dynamics of related compounds (Paek et al., 2006).
将来の方向性
The future directions for research on “2-(3,4-dimethoxyphenyl)-6-methoxy-4H-chromen-4-one” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine or materials science could be investigated .
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-5-7-15-13(9-12)14(19)10-17(23-15)11-4-6-16(21-2)18(8-11)22-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDMYMLHNGOWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5722520.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5722532.png)

![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5722545.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5722553.png)


![7,7-dimethyl-2-(4-morpholinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5722569.png)

![3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B5722609.png)

